5-Nitrooxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrooxan-2-ol is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a nitro group (-NO2) attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooxan-2-ol typically involves the nitration of oxan-2-ol. One common method includes the reaction of oxan-2-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes where oxan-2-ol is continuously fed into a reactor containing the nitrating agent. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitrooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group (-OH) on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-aminooxan-2-ol.
Substitution: Formation of various substituted oxane derivatives depending on the substituent introduced.
Scientific Research Applications
5-Nitrooxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitrooxan-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-hydroxyoxane: Similar structure but with different substitution patterns.
5-Nitro-2-methyloxane: Contains a methyl group instead of a hydroxyl group.
5-Nitro-2-ethyloxane: Contains an ethyl group instead of a hydroxyl group.
Uniqueness
5-Nitrooxan-2-ol is unique due to the specific positioning of the nitro and hydroxyl groups on the oxane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
645412-91-5 |
---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-nitrooxan-2-ol |
InChI |
InChI=1S/C5H9NO4/c7-5-2-1-4(3-10-5)6(8)9/h4-5,7H,1-3H2 |
InChI Key |
PVVYKLNKGZQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.